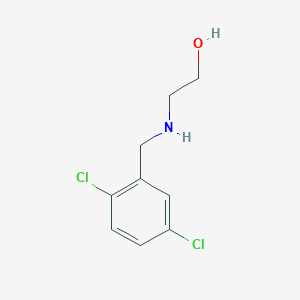

2-(2,5-Dichloro-benzylamino)-ethanol

Description

Overview of the Benzylamino Ethanol (B145695) Core Scaffold in Organic and Medicinal Chemistry Research

The benzylamino ethanol scaffold is a recognized structural motif in the fields of organic and medicinal chemistry. This framework is characterized by a benzyl (B1604629) group attached to an amino ethanol backbone. Its utility is demonstrated in its role as a versatile building block for more complex molecules. For instance, N-benzylethanolamine is a precursor in the synthesis of imidazoles that act as potent calcitonin gene-related peptide (CGRP) antagonists and is also used to prepare benzofused hydroxamic acids, which are fragments for creating histone deacetylase inhibitors. chemicalbook.com Furthermore, derivatives of the 1-benzylamino-2-hydroxyalkyl structure have been synthesized and evaluated as potential multifunctional agents for treating complex neurodegenerative conditions like Alzheimer's disease. nih.gov The adaptability of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.

Significance of Dichloroaryl Substitution Patterns in Chemical Biology and Material Science

The incorporation of chlorine atoms into aromatic rings, creating aryl halides, is a common and impactful strategy in the design of functional molecules. Dichloroaryl groups, in particular, can profoundly influence a molecule's properties. The position of the chlorine atoms on the aryl ring can affect electronic distribution, lipophilicity, and metabolic stability. These modifications are crucial in medicinal chemistry, where they can enhance the potency and pharmacokinetic profile of a drug candidate. chemrxiv.org This has been colloquially termed the "magic chloro effect," where the substitution of a hydrogen atom with chlorine can lead to significant improvements in biological activity. chemrxiv.org Over 250 FDA-approved drugs contain chlorine, highlighting the atom's importance in pharmaceuticals. nih.govresearchgate.net In material science, the presence of dichloroaryl moieties can influence the electronic and photophysical properties of organic compounds, making them relevant for applications in optics and electronics.

Current Research Landscape and Underexplored Facets of 2-(2,5-Dichloro-benzylamino)-ethanol

Despite the established importance of both the benzylamino ethanol scaffold and dichloroaryl substitutions, a comprehensive search of the scientific literature reveals a significant lack of specific research on this compound. While data exists for related isomers and derivatives, such as those with different chlorine substitution patterns or additional alkyl groups, this particular compound remains uncharacterized. Its physical properties, spectroscopic data, and potential biological activities are not documented in major chemical databases. This represents a notable gap in the current research landscape. The specific 2,5-dichloro substitution pattern offers a unique electronic and steric profile compared to other more commonly studied isomers, and the potential consequences of this specific arrangement on the molecule's behavior and function are unknown.

Rationale for Comprehensive Academic Investigation of this compound

The absence of data on this compound provides a strong rationale for its comprehensive academic investigation. The established utility of the benzylamino ethanol core in creating bioactive compounds, combined with the known ability of dichloro-substitution to modulate molecular properties, suggests that this specific compound could possess novel and valuable characteristics. nih.govchemrxiv.org

A systematic study could proceed in several key areas:

Synthesis and Characterization: Developing an efficient synthesis route, likely starting from the commercially available 2,5-dichlorobenzyl alcohol or 2,5-dichlorobenzaldehyde (B1346813) and reacting it with ethanolamine (B43304). sigmaaldrich.com Subsequent purification and full characterization using modern analytical techniques (NMR, MS, IR, and elemental analysis) would provide foundational data.

Physicochemical Profiling: Determining key properties such as melting point, solubility, and lipophilicity (LogP) would be essential for understanding its behavior in different environments.

Biological Screening: Given the activities of related structures, screening this compound against a range of biological targets would be a logical next step. Areas of interest could include antimicrobial, antifungal, anticancer, or neurological activity. nih.govsmolecule.com

Such an investigation would not only fill a void in the chemical literature but also potentially uncover a new chemical entity with useful applications in medicinal chemistry or material science.

Data on Related Compounds

To provide context for the potential properties of this compound, the following table details information on related molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| N-Benzylethanolamine chemicalbook.com | C₉H₁₃NO | 151.21 | The unsubstituted parent scaffold. |

| 2-(2,5-Dichlorophenyl)-2-(ethylamino)ethanol nih.gov | C₁₀H₁₃Cl₂NO | 234.12 | A structural isomer with an ethyl group on the nitrogen. |

| 2-((2,5-Dichlorobenzyl)(ethyl)amino)ethanol bldpharm.com | C₁₁H₁₅Cl₂NO | 248.15 | An N-ethyl derivative of the target compound. |

| 2,5-Dichlorobenzyl alcohol sigmaaldrich.com | C₇H₆Cl₂O | 177.03 | A potential precursor for synthesis. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,5-dichlorophenyl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c10-8-1-2-9(11)7(5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTDAPDANPWBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CNCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Analog Synthesis of 2 2,5 Dichloro Benzylamino Ethanol

Modifications at the Ethanol (B145695) Hydroxyl Group

The primary alcohol functionality is a versatile site for introducing a variety of substituents through well-established reactions.

The hydroxyl group can be readily converted into esters and ethers to modify the polarity and steric profile of this region of the molecule.

Esterification: The formation of an ester linkage is a common strategy. This can be achieved through reaction with carboxylic acids under acidic conditions, a process known as Fischer esterification. youtube.com More commonly, for higher yields and milder conditions, acyl chlorides or acid anhydrides are used in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. Another approach involves the use of coupling reagents to facilitate the reaction between the alcohol and a carboxylic acid. youtube.com Prior to esterification, the more nucleophilic secondary amine may require a protecting group, such as a carbobenzyloxy (Cbz) group, to ensure selective reaction at the hydroxyl site. nih.gov

Etherification: The synthesis of ether derivatives from the hydroxyl group can be accomplished through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Alternative methods for the etherification of benzylic or activated alcohols can also be considered, sometimes utilizing specific catalysts to drive the reaction under milder conditions. organic-chemistry.org For instance, methods have been developed for the chemoselective etherification of benzyl (B1604629) alcohols that can be adapted for related structures. organic-chemistry.org

| Derivative Name | Reagent(s) | Reaction Type |

|---|---|---|

| 2-(2,5-Dichloro-benzylamino)-ethyl acetate (B1210297) | Acetyl chloride, Triethylamine | Esterification |

| 2-(2,5-Dichloro-benzylamino)-ethyl benzoate | Benzoyl chloride, Pyridine | Esterification |

| 2-(2,5-Dichloro-benzylamino)-ethyl pivalate | Pivaloyl chloride, Triethylamine | Esterification |

| 2-(2,5-Dichloro-benzylamino)-1-methoxyethane | 1. Sodium hydride; 2. Methyl iodide | Etherification |

| 2-(2,5-Dichloro-benzylamino)-1-ethoxyethane | 1. Sodium hydride; 2. Ethyl bromide | Etherification |

The bifunctional nature of 2-(2,5-dichloro-benzylamino)-ethanol allows for its use in the synthesis of heterocyclic systems containing oxygen. Intramolecular cyclization can lead to the formation of rings such as oxazolidines. For example, reaction with phosgene (B1210022) or a phosgene equivalent could lead to a 3-(2,5-dichlorobenzyl)oxazolidin-2-one. Similarly, reaction with an aldehyde or ketone can form a transient hemiaminal which can cyclize to form an oxazolidine (B1195125) ring, a reaction that is often reversible. More complex, multi-step sequences can be envisioned where the hydroxyl group participates in cyclization following initial modification of the amine. For instance, new sterically hindered benzoxazoles have been synthesized through the reaction of related aminophenols with specific ketones, demonstrating a pathway for cyclization involving both amine and hydroxyl functionalities. rsc.org

Derivatization of the Secondary Amine Functionality

The secondary amine is a key nucleophilic center that can be readily derivatized through acylation, sulfonylation, and urea (B33335) formation, or used to construct more complex heterocyclic structures.

These reactions attach carbonyl or sulfonyl groups directly to the nitrogen atom, significantly altering its electronic properties and hydrogen bonding capabilities.

Amidation: The secondary amine can be acylated to form a tertiary amide. This is typically achieved by reacting it with an acyl chloride or acid anhydride (B1165640) in the presence of a base. researchgate.net Numerous methods exist for amide bond formation, including those catalyzed by transition metals or promoted by organocatalysts, which can be applied to a wide range of amines and carboxylic acid derivatives. researchgate.netrsc.org Visible-light photoredox catalysis has also emerged as a modern method for the amidation of alcohols and amines. nih.gov

Sulfonamidation: The synthesis of sulfonamides is a robust transformation for secondary amines. The most common method involves the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, tosyl chloride) in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. cbijournal.comresearchgate.net Alternative, milder methods have been developed, such as a one-pot synthesis from amine-derived sulfonate salts using cyanuric chloride, which avoids the direct use of corrosive sulfonyl chlorides. organic-chemistry.orgthieme-connect.com Electrochemical methods that couple thiols and amines directly also represent a green approach to sulfonamide synthesis. acs.org

Urea Formation: N,N'-disubstituted ureas can be synthesized from secondary amines. A common laboratory-scale method is the reaction of the amine with an isocyanate. wikipedia.org For safer and more environmentally benign approaches, reactions can be carried out using potassium isocyanate in water, which has been shown to be effective for a variety of amines. rsc.orgrsc.org Urea itself can also react with amines to form substituted ureas, typically by heating the components together, which displaces ammonia. wikipedia.orgresearchgate.net

| Derivative Name | Reagent(s) | Reaction Type |

|---|---|---|

| N-Acetyl-N-(2,5-dichlorobenzyl)ethanolamine | Acetyl chloride, Triethylamine | Amidation |

| N-(2,5-Dichlorobenzyl)-N-(2-hydroxyethyl)benzamide | Benzoyl chloride, Triethylamine | Amidation |

| N-(2,5-Dichlorobenzyl)-N-(2-hydroxyethyl)benzenesulfonamide | Benzenesulfonyl chloride, Pyridine | Sulfonamidation |

| N-(2,5-Dichlorobenzyl)-N-(2-hydroxyethyl)-4-toluenesulfonamide | Tosyl chloride, Pyridine | Sulfonamidation |

| 1-(2,5-Dichlorobenzyl)-1-(2-hydroxyethyl)-3-phenylurea | Phenyl isocyanate | Urea Formation |

| 1-(2,5-Dichlorobenzyl)-1-(2-hydroxyethyl)-3-ethylurea | Ethyl isocyanate | Urea Formation |

The terms imine and Schiff base typically refer to compounds with a C=N double bond formed from the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.comjove.com Secondary amines, such as this compound, cannot form stable, neutral imines because they lack a second hydrogen on the nitrogen atom for elimination.

Instead, the reaction of a secondary amine with an aldehyde or ketone under acidic catalysis leads to the formation of a positively charged iminium ion . openochem.orglibretexts.org This process begins with the nucleophilic addition of the secondary amine to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. jove.comlibretexts.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated as the nitrogen's lone pair forms a C=N double bond, resulting in the cationic iminium species. libretexts.org

These iminium ions are highly electrophilic and are not typically isolated but serve as crucial reactive intermediates for further transformations, such as Mannich reactions or Pictet-Spengler-type cyclizations. If the starting carbonyl compound has an α-hydrogen, the iminium ion can be deprotonated at the adjacent carbon to form a neutral enamine. libretexts.orgchemistrysteps.com

Derivatives of this compound are valuable precursors for synthesizing fused heterocyclic systems. A prominent example is the Bischler-Napieralski reaction, which is a method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comjk-sci.comorganic-chemistry.org

In this context, the secondary amine of the parent compound would first be acylated (as described in section 3.2.1) with an appropriate acyl chloride (e.g., acetyl chloride) to form an N-acetyl derivative, N-acetyl-N-(2,5-dichlorobenzyl)ethanolamine. While the classic Bischler-Napieralski reaction involves a β-arylethylamide, the principle of intramolecular electrophilic aromatic substitution can be applied. wikipedia.orgslideshare.net The amide would be treated with a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org This reagent activates the amide carbonyl, leading to the formation of a highly electrophilic intermediate, likely a nitrilium ion. organic-chemistry.orgwikipedia.org This electrophile can then attack the electron-rich dichlorophenyl ring in an intramolecular cyclization. The 2,5-dichloro substitution pattern on the benzyl ring would direct the cyclization to one of the available positions on the aromatic ring, leading to a substituted dihydroisoquinoline skeleton. The presence of electron-donating groups on the aromatic ring facilitates this reaction. jk-sci.com

Modifications on the Dichlorinated Benzyl Moiety

The dichlorinated phenyl ring is a critical pharmacophoric element, influencing the compound's electronic properties, lipophilicity, and steric profile, all of which can significantly impact its interaction with biological targets. Modifications to this moiety are a logical step in any medicinal chemistry campaign to refine activity and selectivity.

The specific placement of the two chlorine atoms on the phenyl ring is a key determinant of the molecule's three-dimensional shape and electronic distribution. The parent compound features a 2,5-dichloro substitution pattern. A systematic exploration of other positional isomers can reveal critical insights into the spatial requirements of the target's binding pocket.

The synthesis of these isomers typically involves the reductive amination of the corresponding dichlorobenzaldehyde with ethanolamine (B43304). The relative reactivity and stability of the isomers can be influenced by the substitution pattern. For instance, the electronic effects of the chlorine atoms can modulate the reactivity of the aromatic ring and the benzylic position. nih.govuomustansiriyah.edu.iq

A comparative biological evaluation of the complete set of dichlorinated isomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dichloro) is a fundamental step in SAR studies. This approach helps to map the regions of the binding site that are sensitive to the placement of these halogen substituents. Studies on other disubstituted aromatic systems have shown that such isomeric series can exhibit a wide range of biological activities, highlighting the importance of precise substituent positioning. nih.gov

Table 1: Positional Isomers of Dichloro-substituted Benzylamino-ethanol and Their Hypothetical Relative Activities

| Compound Name | Substitution Pattern | Hypothetical Relative Activity (%) |

| 2-(2,3-Dichloro-benzylamino)-ethanol | 2,3-dichloro | 60 |

| 2-(2,4-Dichloro-benzylamino)-ethanol | 2,4-dichloro | 85 |

| This compound | 2,5-dichloro | 100 |

| 2-(2,6-Dichloro-benzylamino)-ethanol | 2,6-dichloro | 30 |

| 2-(3,4-Dichloro-benzylamino)-ethanol | 3,4-dichloro | 95 |

| 2-(3,5-Dichloro-benzylamino)-ethanol | 3,5-dichloro | 70 |

Note: The relative activities in this table are hypothetical and for illustrative purposes to demonstrate the potential variance among positional isomers.

Beyond altering the position of the existing chlorine atoms, the introduction of a third substituent onto the dichlorinated phenyl ring offers a strategy to fine-tune the physicochemical properties of the molecule. The nature of this additional substituent—whether electron-donating or electron-withdrawing, bulky or compact, polar or nonpolar—can have a profound impact on activity. rsc.org

For example, the addition of a small, electron-donating group like a methyl or methoxy (B1213986) group could enhance binding through favorable van der Waals interactions or by altering the electron density of the ring. Conversely, introducing an electron-withdrawing group such as a nitro or trifluoromethyl group could modulate the pKa of the benzylamine (B48309) nitrogen or introduce new potential hydrogen bonding interactions. nih.gov The synthesis of such trisubstituted analogs would likely start from appropriately substituted dichlorobenzaldehydes.

Table 2: Hypothetical SAR of Additional Substituents on the 2,5-Dichlorophenyl Ring

| Compound Name | Additional Substituent | Position of Addition | Nature of Substituent | Hypothetical Impact on Activity |

| 2-(2,5-Dichloro-4-methyl-benzylamino)-ethanol | -CH₃ | 4 | Electron-donating, Lipophilic | Potential moderate increase |

| 2-(2,5-Dichloro-4-methoxy-benzylamino)-ethanol | -OCH₃ | 4 | Electron-donating, Polar | Potential increase |

| 2-(2,5-Dichloro-4-nitro-benzylamino)-ethanol | -NO₂ | 4 | Electron-withdrawing, Polar | Potential decrease |

| 2-(2,5-Dichloro-4-trifluoromethyl-benzylamino)-ethanol | -CF₃ | 4 | Electron-withdrawing, Lipophilic | Variable; potential for specific interactions |

| 2-(2,5-Dichloro-6-fluoro-benzylamino)-ethanol | -F | 6 | Electron-withdrawing, Small | Potential for steric clash or favorable interaction |

Note: The hypothetical impacts are illustrative and would need to be confirmed through experimental biological testing.

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties, with the aim of enhancing potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comprismbiolab.com The dichlorophenyl moiety can be replaced with a variety of other chemical groups to probe the SAR. nih.govmdpi.com

Classical bioisosteres for a phenyl ring include other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com For instance, replacing the 2,5-dichlorophenyl ring with a dichloropyridyl ring would introduce a nitrogen atom, altering the electronic distribution and providing a potential hydrogen bond acceptor. Non-classical bioisosteres could also be considered. For example, replacing a chlorine atom with a trifluoromethyl group, while electronically similar in its withdrawing nature, offers a different steric profile. cambridgemedchemconsulting.com

The synthesis of such bioisosteres would require different starting materials, such as the corresponding heteroaromatic aldehydes or substituted benzaldehydes, followed by reductive amination with ethanolamine.

Table 3: Potential Bioisosteric Replacements for the 2,5-Dichlorophenyl Moiety

| Original Moiety | Bioisosteric Replacement | Rationale |

| 2,5-Dichlorophenyl | 5,7-Dichloro-pyridin-3-yl | Introduces a hydrogen bond acceptor, alters electronics. |

| 2,5-Dichlorophenyl | 2,5-Dibromophenyl | Modifies halogen bonding potential and size. |

| 2-Chloro-5-trifluoromethylphenyl | 2-Chloro-5-trifluoromethylphenyl | Maintains electron-withdrawing character with different sterics. |

| Naphthyl | Naphthyl | Explores larger hydrophobic space. |

| Thienyl | Dichlorothienyl | Investigates different aromatic system with altered geometry. |

Synthesis of Conformationally Restricted Analogs for SAR Studies

The ethanolamine side chain of this compound is flexible, allowing the molecule to adopt numerous conformations. To understand the bioactive conformation—the specific three-dimensional arrangement required for biological activity—medicinal chemists often design and synthesize conformationally restricted analogs. By incorporating the flexible side chain into a rigid ring system, the number of accessible conformations is reduced, which can lead to a significant increase in potency if the constrained conformation matches the bioactive one.

Several strategies can be envisioned for this purpose. For example, the benzylamine and ethanolamine moieties could be incorporated into a tetrahydroisoquinoline or a related heterocyclic scaffold. The synthesis of such rigid analogs is often more complex, involving multi-step sequences. For instance, a Pictet-Spengler reaction or intramolecular cyclization could be employed to construct the rigid framework. mdpi.comnih.gov

The biological evaluation of these rigid analogs provides invaluable information for SAR, helping to define the optimal spatial orientation of the key pharmacophoric elements for interaction with the biological target.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 2,5 Dichloro Benzylamino Ethanol

Reaction Pathway Elucidation through Intermediate Characterization

The synthesis of 2-(2,5-Dichloro-benzylamino)-ethanol typically involves the N-alkylation of ethanolamine (B43304) with a 2,5-dichlorobenzyl halide. The elucidation of this reaction pathway requires an understanding of the key intermediates and potential side reactions. A common challenge in the N-alkylation of ethanolamine is preventing the formation of the N,N-dialkylated byproduct. chemrxiv.org

A plausible synthetic route proceeds via the nucleophilic substitution (SN2) reaction between ethanolamine and 2,5-dichlorobenzyl chloride.

Proposed Reaction Pathway:

Nucleophilic Attack: The primary amine of ethanolamine acts as a nucleophile, attacking the benzylic carbon of 2,5-dichlorobenzyl chloride. The chlorine atom on the benzyl (B1604629) group serves as the leaving group.

Proton Transfer: An additional equivalent of ethanolamine or a different base present in the reaction mixture abstracts a proton from the newly formed ammonium (B1175870) intermediate to yield the neutral product, this compound.

During this process, several intermediates and alternative pathways can be considered. The initial product, the secondary amine, is itself a nucleophile and can react with another molecule of 2,5-dichlorobenzyl chloride, leading to the formation of the tertiary amine, N,N-bis(2,5-dichlorobenzyl)ethanolamine, as a significant byproduct. Controlling the stoichiometry and reaction conditions is essential to favor mono-alkylation. chemrxiv.org

Furthermore, studies on related aminoethyl benzoates have shown that the free amine can be prone to spontaneous rearrangement to form an amide, such as N-(2-hydroxyethyl)benzamide. chemrxiv.org While this specific rearrangement is less likely for a benzylamine (B48309), it highlights the importance of considering the stability of intermediates. Characterization techniques like NMR and mass spectrometry would be essential to identify the transient species and confirm the structure of the final product and any impurities.

Kinetic and Thermodynamic Studies of Key Synthetic Steps

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophilicity | Moderate | The nitrogen atom of ethanolamine is a potent nucleophile, but its reactivity can be tempered by hydrogen bonding in protic solvents. |

| Substrate Structure | Moderate | The benzylic carbon of 2,5-dichlorobenzyl chloride is activated towards SN2 attack. However, the presence of a chlorine atom at the ortho position (C2) may introduce some steric hindrance, potentially slowing the reaction compared to an unsubstituted benzyl chloride. |

| Leaving Group | Good | The chloride ion is a good leaving group, facilitating the reaction. Using 2,5-dichlorobenzyl bromide would likely increase the reaction rate due to bromide being a better leaving group. |

| Solvent | High | Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus maximizing its reactivity. chemrxiv.org |

| Temperature | High | Increasing the temperature will generally increase the reaction rate, in accordance with the Arrhenius equation. However, it may also promote the formation of side products. |

Oxidative and Reductive Transformation Mechanisms of the Compound

The structure of this compound offers several sites for oxidative and reductive transformations.

Oxidative Transformations:

Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde, 2-(2,5-dichloro-benzylamino)acetaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the corresponding carboxylic acid, (2,5-dichloro-benzylamino)acetic acid.

Oxidation of the Amine: The secondary amine can undergo oxidation. For instance, reaction with hydrogen peroxide or a peroxy acid could potentially form the corresponding N-oxide or nitrone. More vigorous oxidation can lead to cleavage of the C-N bond.

Reductive Transformations:

Reductive Dehalogenation: The chlorine atoms on the aromatic ring are generally stable but can be removed under specific catalytic hydrogenation conditions (e.g., H₂, Pd/C) in the presence of a base like sodium acetate (B1210297). This would yield 2-(benzylamino)-ethanol. The reaction proceeds via oxidative addition of the C-Cl bond to the metal catalyst surface, followed by hydrogenolysis.

Hydrogenolysis of the C-N Bond: A more forcing catalytic hydrogenation could potentially cleave the benzylic C-N bond, a process known as hydrogenolysis. This would result in the formation of 2,5-dichlorotoluene (B98588) and ethanolamine.

| Transformation Type | Functional Group | Potential Reagent(s) | Resulting Product(s) |

| Oxidation | Primary Alcohol | PCC, DMP | 2-(2,5-dichloro-benzylamino)acetaldehyde |

| Oxidation | Primary Alcohol | KMnO₄, H₂CrO₄ | (2,5-dichloro-benzylamino)acetic acid |

| Oxidation | Secondary Amine | H₂O₂, m-CPBA | N-(2,5-dichlorobenzyl)-N-(2-hydroxyethyl)hydroxylamine |

| Reduction | Aryl Halide | H₂, Pd/C, Base | 2-(benzylamino)-ethanol |

| Reduction (Hydrogenolysis) | Benzylic Amine | H₂, High Pressure/Temp Pd/C | 2,5-Dichlorotoluene and Ethanolamine |

Photochemical Reactivity and Stability Studies

The photochemical behavior of this compound is dictated by its chromophore, the dichlorobenzene ring. Upon absorption of UV light, the molecule can be promoted to an excited state, leading to several potential reactions.

Photodehalogenation: One of the most common photochemical reactions for aryl halides is the homolytic cleavage of the carbon-halogen bond. Irradiation of the compound, particularly in a hydrogen-donating solvent like isopropanol, could lead to the formation of a dichlorophenyl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the solvent to yield 2-(5-chloro-benzylamino)-ethanol or 2-(2-chloro-benzylamino)-ethanol (B1335988).

C-N Bond Cleavage: The benzylic C-N bond is also susceptible to photochemical cleavage, which could generate a 2,5-dichlorobenzyl radical and a 2-aminoethanol radical. These radical intermediates could then undergo a variety of subsequent reactions, such as dimerization or reaction with the solvent.

Photosensitized Oxidation: In the presence of oxygen and a photosensitizer, irradiation can lead to the formation of singlet oxygen (¹O₂). mdpi.com This highly reactive species can engage in reactions with the amine or alcohol functional groups, leading to oxidative degradation of the molecule.

Studies on related naphthalimide systems show that triplet excited states can be populated upon excitation, which are quenched by molecular oxygen to produce reactive oxygen species (ROS). mdpi.com A similar mechanism could be operative for this compound, making it susceptible to photodegradation in the presence of light and air.

| Photochemical Pathway | Description | Potential Products |

| Photodechlorination | Homolytic cleavage of a C-Cl bond followed by H-atom abstraction. | 2-(monochloro-benzylamino)-ethanol isomers |

| C-N Bond Cleavage | Homolytic cleavage of the benzylic carbon-nitrogen bond. | 2,5-Dichlorotoluene, 2,5-Dichlorobenzaldehyde (B1346813) |

| Photosensitized Oxidation | Reaction with singlet oxygen generated by a photosensitizer. | Oxidized degradation products |

Investigation of Reaction Mechanisms for Derivatization Reactions

The two primary reactive sites for derivatization are the secondary amine and the hydroxyl group.

N-Acylation and N-Sulfonylation: The secondary amine can readily react with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to form the corresponding amide. The mechanism involves nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by elimination of the leaving group (e.g., chloride) and deprotonation by the base. Similarly, reaction with a sulfonyl chloride (e.g., tosyl chloride) would yield a sulfonamide.

N-Alkylation: While further alkylation is a potential side reaction in the initial synthesis, it can also be performed intentionally to produce a tertiary amine. This would typically involve deprotonation of the secondary amine with a strong base (such as sodium hydride) to form the corresponding amide anion, which then acts as a potent nucleophile to attack an alkyl halide. chemrxiv.org

O-Acylation (Esterification): The primary hydroxyl group can be converted to an ester by reacting with an acyl chloride or acid anhydride (B1165640). This reaction is often catalyzed by a base or a Lewis acid. The mechanism is a nucleophilic acyl substitution where the alcohol's oxygen attacks the electrophilic carbonyl carbon.

O-Alkylation (Williamson Ether Synthesis): To form an ether, the hydroxyl group is first deprotonated with a strong base (e.g., NaH) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to displace the halide and form the ether linkage.

These derivatization reactions allow for the systematic modification of the compound's properties, such as its solubility, polarity, and biological activity, by introducing new functional groups.

Computational Chemistry and Molecular Modeling Studies of 2 2,5 Dichloro Benzylamino Ethanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods allow for the determination of the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the ground state properties of a molecule. For 2-(2,5-dichloro-benzylamino)-ethanol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry. nih.gov This process determines the most stable conformation by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl (C2) | 1.74 Å |

| C-Cl (C5) | 1.73 Å | |

| C-N | 1.47 Å | |

| N-C (benzyl) | 1.48 Å | |

| C-O | 1.43 Å | |

| Bond Angle | C1-C2-Cl | 119.5° |

| C4-C5-Cl | 120.2° | |

| C(benzyl)-N-C(ethanol) | 112.8° | |

| C-C-O | 111.5° |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring and the nitrogen atom due to the presence of lone pairs and the π-system, which are electron-rich regions. Conversely, the LUMO is likely distributed over the aromatic ring, representing the most favorable region for accepting an electron. The HOMO-LUMO gap can be calculated to predict the molecule's kinetic stability and the nature of its electronic transitions. nih.gov The analysis of these orbitals also provides insights into intramolecular charge transfer characteristics.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes of the Compound

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov By systematically rotating the key dihedral angles, such as those around the C-N and C-C bonds of the ethanolamine (B43304) side chain, a potential energy surface can be mapped.

This analysis reveals the most stable conformers, which correspond to the energy minima on this surface. The global minimum represents the most probable conformation of the molecule in its ground state. Understanding the energy barriers between different conformers provides insight into the molecule's flexibility and the likelihood of conformational changes at a given temperature. Such studies often employ semi-empirical methods for an initial scan, followed by more accurate DFT calculations for refining the energies of the most stable conformers. nih.gov

Theoretical Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry can be employed to model hypothetical chemical reactions involving this compound. By calculating the energies of reactants, products, and potential intermediates, a reaction pathway can be proposed. A crucial aspect of this is the identification and characterization of transition state structures, which are the energy maxima along the reaction coordinate.

For instance, a hypothetical N-alkylation or O-acylation reaction could be modeled. The geometry of the transition state for such a reaction would be determined, and its energy would provide the activation energy of the reaction. This information is vital for understanding the kinetics and feasibility of a proposed chemical transformation.

Ligand-Target Interaction Modeling for Mechanistic Hypotheses (e.g., Molecular Docking without clinical context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a hypothetical scenario, this compound could be docked into the active site of a model protein to explore potential binding modes. This is a powerful tool for generating hypotheses about how a small molecule might interact with a biological target. mdpi.com

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov This can provide insights into the structural basis of its hypothetical activity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Model Receptor

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | Tyr123, Phe256, Asp189 |

| Hydrogen Bonds | O-H...Asp189 (2.9 Å) |

| N-H...Tyr123 (3.1 Å) | |

| Hydrophobic Interactions | Dichlorophenyl ring with Phe256 |

Note: The data in this table is hypothetical and for illustrative purposes.

Predictive Modeling for Structure-Activity Relationship (SAR) based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their activity. researchgate.net For this compound, a hypothetical QSAR model could be developed by considering a set of similar molecules with varying substituents on the phenyl ring or the ethanolamine moiety.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). dergipark.org.tr By using statistical methods like multiple linear regression, a QSAR equation can be derived that relates these descriptors to a hypothetical activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of molecules with potentially enhanced properties.

Advanced Simulation Techniques, including Molecular Dynamics for Conformational Flexibility

In the absence of specific data for the target compound, a general discussion of the methodologies that would be applied in such a study is provided below. These principles are based on standard practices in the field of computational chemistry and molecular modeling.

Hypothetical Application of Molecular Dynamics to this compound

Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, an MD simulation would provide detailed insights into its conformational landscape, flexibility, and interactions with its environment.

A typical MD study would involve the following steps:

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be chosen to describe the interatomic and intramolecular forces governing the molecule's behavior. The choice of force field is critical for the accuracy of the simulation.

System Setup: The this compound molecule would be placed in a simulation box, often solvated with a chosen solvent (e.g., water, dimethyl sulfoxide) to mimic experimental conditions.

Equilibration: The system would undergo an equilibration phase, where the temperature and pressure are stabilized to the desired conditions. This ensures that the subsequent production simulation represents a stable thermodynamic ensemble.

Production Simulation: Following equilibration, a long-duration simulation is run to collect trajectory data. This data contains the positions, velocities, and energies of all atoms in the system over time.

Analysis of Conformational Flexibility: The trajectory data would be analyzed to understand the conformational flexibility of this compound. Key analyses would include:

Dihedral Angle Analysis: The torsion angles of the rotatable bonds would be monitored over time to identify preferred conformations and the energy barriers between them. For this molecule, the key dihedral angles would be around the C-C and C-N bonds of the ethanolamine moiety and the benzyl-nitrogen bond.

Radius of Gyration (Rg): This parameter provides information about the compactness of the molecule's conformation. Changes in Rg would indicate conformational transitions to more extended or compact states.

Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion and the collective movements of atoms that contribute most to the molecule's flexibility.

Expected Insights from Molecular Dynamics

Furthermore, by running simulations in different solvent environments, one could investigate how the conformational preferences of the molecule are influenced by its surroundings.

Data Tables

Due to the absence of specific research findings for this compound, no data tables can be generated. The creation of such tables would require experimental or detailed computational data that is not currently available in the public domain.

Structure Activity Relationship Sar and Mechanistic Biological Studies in Vitro of 2 2,5 Dichloro Benzylamino Ethanol and Its Analogs

In Vitro Assays for Profiling Mechanistic Biological Actions

A variety of in vitro assays are fundamental in elucidating the mechanisms of action of novel chemical entities. These assays can reveal how a compound like 2-(2,5-dichloro-benzylamino)-ethanol might interact with biological systems at a molecular and cellular level.

Enzyme Inhibition Mechanisms and Kinetics Studies

The benzylamino scaffold is present in various enzyme inhibitors. For instance, derivatives of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one have been designed and synthesized as tyrosinase inhibitors. nih.gov In such studies, kinetic analyses, often using Lineweaver-Burk plots, are employed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For a hypothetical inhibitory action of this compound, similar kinetic studies would be essential to characterize its interaction with a target enzyme. The concentration of the compound that produces 50% inhibition (IC50) is a key parameter determined in these assays.

Cellular Pathway Perturbation Analysis (e.g., Protein Homeostasis, Mitochondrial Function, Apoptosis Induction)

Understanding how a compound affects cellular pathways is critical to understanding its biological effect. The ethanolamine (B43304) moiety itself can have significant effects on cellular processes. Studies on ethanol (B145695) have shown that it can impact a wide range of cellular behaviors, including cell viability, proliferation, and apoptosis, often in a dose-dependent manner. nih.govnih.gov For instance, high concentrations of ethanol can induce mitochondrial impairment and increase cellular stiffness. nih.gov

Cellular pathway analysis for a compound like this compound would involve treating cultured cells with the compound and monitoring various endpoints. This could include assessing changes in protein expression related to stress responses, cell cycle, and apoptosis using techniques like Western blotting or proteomic analysis. The general principle that structurally similar compounds may elicit similar cellular responses, as measured by gene expression profiles, can guide initial hypotheses. nih.govresearchgate.net

Impact of Benzylamino Ethanol Scaffold Modifications on Mechanistic Biological Outcomes

Modifications to the core benzylamino ethanol scaffold can dramatically alter biological activity. The nature of the substituents on both the benzyl (B1604629) ring and the ethanolamine portion of the molecule are key determinants of its interaction with biological targets. For example, in the context of other chemical series, the addition or modification of the benzyl group can significantly impact potency and selectivity.

Role of Dichloro Substitution Patterns in Modulating Biological Activity and Selectivity

The presence and position of chlorine atoms on the benzyl ring are known to significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Dichloro-substitution can affect lipophilicity, electronic distribution, and metabolic stability. While specific data for the 2,5-dichloro pattern on a benzylamino ethanol scaffold is scarce, studies on other dichloro-substituted compounds can offer insights. For example, the substitution pattern of chlorine atoms on a phenyl ring can be critical for activity in various classes of compounds. The electronic-withdrawing nature of the chlorine atoms at the 2 and 5 positions would alter the charge distribution of the aromatic ring and could influence binding to target proteins.

Correlation between Specific Structural Features and Identified Biological Mechanisms

In the broader class of benzylamino derivatives, specific structural features have been correlated with particular biological mechanisms. For instance, in the (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one series, the nature and position of substituents on the benzylidene ring were found to be critical for tyrosinase inhibitory activity. nih.gov A hydroxyl group at a specific position, for example, could be essential for potent inhibition.

Exploration of Novel Molecular Targets Based on In Vitro SAR Data

The exploration of novel molecular targets for this compound and its analogs is primarily guided by structure-activity relationship (SAR) data from related chemical scaffolds. While direct in vitro studies on this compound are not extensively documented in publicly available research, the analysis of analogous compounds, particularly those featuring benzylamino and dichloro-substituted aromatic moieties, provides valuable insights into potential biological activities and molecular targets.

The core structure of this compound combines a dichloro-substituted benzyl group with an ethanolamine side chain. Modifications to both of these regions in analogous compounds have been shown to significantly influence their biological profiles, suggesting that this compound could be investigated for a range of therapeutic targets.

Research into N-benzyl phenethylamines has revealed that substitutions on the benzyl ring are critical for modulating activity at serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. nih.gov For instance, the introduction of substituents on the N-benzyl group can dramatically enhance both binding affinity and functional activity. nih.gov While nonpolar substituents like halogens on the phenethylamine (B48288) ring are known to increase affinity, the specific 2,5-dichloro substitution pattern on the benzylamine (B48309) moiety of this compound suggests a potential interaction with receptors that are sensitive to halogenated compounds. nih.gov

Furthermore, studies on various benzimidazole (B57391) derivatives, which also feature substituted benzyl groups, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and cholinesterase inhibitory effects. nih.govnih.gov The SAR of these compounds often indicates that the nature and position of substituents on the benzyl ring are key determinants of potency and selectivity. For example, in a series of benzimidazole-based pyrrole/piperidine hybrids, all tested analogs showed a degree of acetylcholinesterase and butyrylcholinesterase inhibition. nih.gov This suggests that the benzylamino moiety could direct the molecule towards targets involved in neurodegenerative diseases.

The antiproliferative activity is another area of interest. In studies of isosteviol-based 1,3-aminoalcohols, N-benzyl substitution was found to be advantageous for antiproliferative properties. nih.gov This indicates that the benzylamino portion of this compound might contribute to cytotoxic activity against cancer cell lines, a hypothesis that warrants direct in vitro testing.

Based on the available SAR data for analogous structures, several novel molecular targets can be proposed for this compound and its derivatives. These include, but are not limited to, serotonin receptors, cholinesterases, and kinases involved in cell proliferation. In vitro screening against a panel of these targets would be a logical next step to elucidate the specific biological activity of this compound.

Interactive Data Table: SAR of N-Benzyl Phenethylamine Analogs at 5-HT2A/2C Receptors

Data derived from studies on N-benzyl phenethylamine analogs showing the influence of substitutions on activity at serotonin receptors. nih.gov

Interactive Data Table: Biological Activities of Substituted Benzimidazole Derivatives

Data from studies on substituted benzimidazole derivatives highlighting a range of biological effects. nih.gov

Advanced Spectroscopic Characterization Techniques in Chemical Research of 2 2,5 Dichloro Benzylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation.researchgate.netpdx.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(2,5-Dichloro-benzylamino)-ethanol, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon atoms, confirming the connectivity of the benzylamino and ethanol (B145695) moieties.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The three aromatic protons on the dichlorinated ring will appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns (doublets and a doublet of doublets) revealing their relative positions. The benzylic protons (-CH₂-Ar) would likely appear as a singlet around δ 3.8-4.0 ppm. The two methylene (B1212753) groups of the ethanolamine (B43304) chain (-NH-CH₂-CH₂-OH) are diastereotopic and would present as two distinct multiplets, likely in the δ 2.7-3.8 ppm range. The hydroxyl (-OH) and amine (-NH) protons are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine substituents. chemicalbook.comchemicalbook.com The carbons bonded to chlorine are expected at approximately δ 130-133 ppm. The benzylic carbon signal should appear around δ 54 ppm, while the two methylene carbons of the ethanolamine fragment would be found near δ 50 ppm and δ 60 ppm. chemicalbook.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, for instance, tracing the connectivity within the -CH₂-CH₂- fragment of the ethanolamine tail. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton signal with its directly attached carbon, providing definitive assignments for the CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (3 positions) | 7.20 - 7.40 (m) | 128.0 - 131.5 |

| C-Cl (2 positions) | - | 132.0, 133.5 |

| Quaternary Aromatic C | - | 139.0 |

| Benzyl (B1604629) CH₂ | ~3.9 (s) | ~54.0 |

| N-CH₂ | ~2.9 (t) | ~51.0 |

| O-CH₂ | ~3.7 (t) | ~60.5 |

| NH | variable (br s) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For C₉H₁₂Cl₂NO, the calculated exact mass of the molecular ion [M]⁺• is 220.0323 u. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks appearing in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Electron ionization (EI) would induce specific fragmentation pathways that offer structural confirmation. libretexts.org The most prominent fragmentation patterns expected for this compound include:

Benzylic Cleavage: Cleavage of the C-N bond to form the highly stable 2,5-dichlorobenzyl cation (m/z 159) is a very likely pathway. This is often the base peak in the spectrum of benzylamines.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a ·CH₂OH radical and the formation of an iminium ion at m/z 190.

Loss of Water: Dehydration from the molecular ion can occur, though it is less common in the absence of significant thermal stress. libretexts.org

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | [C₉H₁₂Cl₂NO]⁺• | 220.0323 | Molecular Ion |

| [M-CH₂OH]⁺ | [C₈H₉Cl₂N]⁺ | 190.0139 | α-Cleavage |

| [C₇H₅Cl₂]⁺ | [C₇H₅Cl₂]⁺ | 158.9768 | Benzylic Cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification.researchgate.netpdx.edu

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the 3300-3400 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol, likely overlapping with the N-H stretch of the secondary amine. theaic.org C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below, in the 2850-2950 cm⁻¹ range. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. Strong bands corresponding to C-O and C-N stretching would be visible in the fingerprint region (1050-1250 cm⁻¹). The C-Cl stretching vibrations typically appear as strong absorptions in the 600-800 cm⁻¹ range. brainly.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals. The symmetric C-H stretching vibrations would also be prominent. While O-H stretching is weak in Raman, the C-Cl bonds should produce a detectable signal. researchgate.netresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H / N-H Stretch | 3300-3400 (broad) | Weak |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 (strong) |

| Aliphatic C-H Stretch | 2850-2950 | 2850-2950 (strong) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1050-1150 (strong) | Moderate |

| C-N Stretch | 1180-1280 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization.researchgate.netpdx.edu

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores. The primary chromophore in this compound is the 2,5-dichlorobenzene ring. Substituted benzenes typically exhibit two main absorption bands corresponding to π → π* transitions.

The E₂-band (a benzenoid band) is expected to appear around 210-230 nm. The B-band, which shows fine vibrational structure in non-polar solvents but often appears as a broad absorption in polar solvents like ethanol, is anticipated in the 260-290 nm range. researchgate.net The aminoethanol substituent acts as an auxochrome, which may cause a slight red shift (bathochromic shift) and an increase in the intensity of these absorptions compared to unsubstituted dichlorobenzene.

Table 4: Expected UV-Vis Absorption Maxima for this compound in Ethanol

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| E₂-band (π → π*) | ~225 | ~8,000 - 12,000 |

X-ray Diffraction Studies for Solid-State Molecular Structure and Conformation.np-mrd.org

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. nih.gov A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation.

The study would likely show that the molecule adopts a specific conformation to maximize stabilizing intramolecular and intermolecular interactions. Key features would include hydrogen bonds involving the hydroxyl group (as a donor) and the amine nitrogen or hydroxyl oxygen (as acceptors), forming chains or dimeric structures that define the crystal packing. nih.gov The relative orientation of the dichlorophenyl ring and the ethanolamine side chain would also be precisely determined. Based on similar structures, the compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic).

Table 5: Illustrative Crystallographic Parameters Obtainable from X-ray Diffraction

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The geometry of the unit cell. | Likely Monoclinic or Triclinic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |

| Bond Lengths | Precise distances between bonded atoms. | e.g., C-Cl (~1.74 Å), C-O (~1.43 Å) |

| Bond Angles | Angles between three connected atoms. | e.g., C-C-O (~109°) |

| Torsion Angles | Dihedral angles defining conformation. | e.g., N-C-C-O angle |

Future Research Directions and Translational Perspectives for 2 2,5 Dichloro Benzylamino Ethanol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-substituted ethanolamines is a well-established area of organic chemistry, but the pursuit of more efficient and environmentally benign methods is a continuous endeavor. benthamdirect.comcitedrive.com Future research on 2-(2,5-Dichloro-benzylamino)-ethanol should prioritize the development of synthetic routes that adhere to the principles of green chemistry. rsc.orgrsc.org

A primary method for synthesizing this compound is through the reductive amination of 2,5-dichlorobenzaldehyde (B1346813) with ethanolamine (B43304). wikipedia.orgfrontiersin.org This reaction involves the formation of an imine intermediate, which is then reduced to the final amine. wikipedia.org Future work should focus on optimizing this process.

Key areas for development include:

Catalyst Systems: Exploration of heterogeneous catalysts, such as nickel or ruthenium-based systems, can simplify product purification and allow for catalyst recycling. nih.govacs.org The use of non-noble metal catalysts is particularly attractive from both a cost and sustainability perspective. frontiersin.org

Hydrogen Source: While molecular hydrogen is a clean reductant, alternative hydrogen sources like formic acid or ammonium (B1175870) formate (B1220265) under transfer hydrogenation conditions can offer milder reaction setups. frontiersin.org

Solvent Choice: Moving towards aqueous media or solvent-free conditions would significantly improve the environmental profile of the synthesis. researchgate.net

These advanced synthetic methods aim to make the production of this compound and its derivatives more scalable, cost-effective, and sustainable, which is crucial for extensive biological screening and potential commercialization. acs.orggoogle.com

| Synthetic Method | Typical Reagents | Advantages | Areas for Future Optimization |

|---|---|---|---|

| Classical Reductive Amination | Aldehyde/Ketone, Amine, Hydride Reductant (e.g., NaBH4) | Well-established, versatile | Stoichiometric waste, use of hazardous reagents |

| Catalytic Reductive Amination | Aldehyde/Ketone, Amine, H2, Metal Catalyst (e.g., Pd/C, Ru/ZrO2) | High atom economy, catalytic, cleaner | Use of precious metals, high pressure/temperature |

| Transfer Hydrogenation | Aldehyde/Ketone, Amine, Hydrogen Donor (e.g., Formic Acid) | Milder conditions, avoids high-pressure H2 | Catalyst efficiency and selectivity |

| Green Synthesis Routes | Bio-derived precursors, aqueous media, biocatalysts | Sustainable, reduced environmental impact | Substrate scope, reaction efficiency |

Expansion of Derivatization Libraries for Deeper SAR Exploration and Target Validation

A single compound is merely a starting point. To understand how the chemical structure of this compound relates to its biological activity, a comprehensive Structure-Activity Relationship (SAR) study is essential. nih.gov This requires the rational design and synthesis of a focused library of derivatives. The goal is to systematically modify different parts of the molecule and observe the impact on biological effect.

Key modification sites for derivatization include:

The Aromatic Ring:

Varying the position and nature of the halogen substituents (e.g., moving the chlorines, replacing them with fluorine or bromine).

Introducing other substituents (e.g., methyl, methoxy (B1213986), trifluoromethyl) to probe electronic and steric effects.

The Benzyl-Nitrogen Linker:

Introducing alkyl groups on the nitrogen to explore the impact of basicity and steric hindrance.

Altering the linker length or rigidity.

The Ethanolamine Moiety:

Esterification or etherification of the hydroxyl group to modify polarity and hydrogen bonding capacity.

Replacing the hydroxyl with other functional groups (e.g., amine, thiol).

By generating and testing this library, researchers can build a detailed pharmacophore model. mdpi.comyoutube.comfrontiersin.org This model describes the essential three-dimensional arrangement of chemical features required for biological activity and is invaluable for guiding further optimization and for identifying potential biological targets.

Integration of High-Throughput Screening with Mechanistic and SAR Studies

To efficiently test the expanded derivatization library, High-Throughput Screening (HTS) is indispensable. nih.govnews-medical.net HTS allows for the rapid, automated testing of thousands of compounds against various biological targets in parallel. upmbiomedicals.com The process begins with identifying potential hits from a large, diverse library and progresses to refining those hits into lead compounds. drugdevelopment.fi

For this compound and its derivatives, an integrated approach would be most effective:

Primary Screening: The entire library would be subjected to a broad panel of HTS assays to identify initial "hits" that show activity against specific targets, such as enzymes, receptors, or cell lines. arvojournals.orgthermofisher.com

Data Analysis and SAR: The screening results would be analyzed to identify preliminary SAR trends. researchgate.net Which structural modifications lead to increased potency? Which abolish activity? This initial analysis helps prioritize which chemical series to pursue. nih.gov

Secondary and Orthogonal Assays: Promising hits would be re-tested in more complex, secondary assays to confirm their activity and rule out false positives. drugdevelopment.fi This could involve different assay technologies or cell-based models to ensure the observed effect is robust.

Mechanistic Studies: For the most promising compounds, detailed mechanistic studies would be initiated to understand how they exert their biological effect. This iterative cycle of synthesis, screening, and mechanistic investigation is crucial for efficiently moving from a hit to a validated lead compound. researchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in Rational Compound Design

The traditional cycle of drug discovery can be significantly accelerated by integrating Artificial Intelligence (AI) and Machine Learning (ML). frontiersin.orgnih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, making the design process more rational and efficient. oup.comnih.gov

Future research on this compound should leverage AI/ML in several key areas:

Predictive Modeling: Using data from the HTS and SAR studies, ML models can be trained to predict the biological activity of virtual, yet-to-be-synthesized derivatives. rsc.orgacs.orgmdpi.comnih.gov This allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized to fit the derived pharmacophore model and have desirable drug-like properties. frontiersin.orgoup.com This can help explore novel chemical space around the initial scaffold.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. mdpi.com This helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

By combining the insights from AI with the intuition of medicinal chemists, the hit-to-lead optimization process can become a more streamlined and data-driven endeavor. harvard.eduyoutube.comeurofinsdiscovery.com

| Development Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Hit Identification (HTS) | Hit prioritization and clustering | Identification of most promising chemical series |

| SAR Exploration | Quantitative Structure-Activity Relationship (QSAR) modeling | Predictive models for compound activity mdpi.com |

| Lead Optimization | De novo design and generative models | Design of novel, potent analogs with improved properties oup.com |

| Preclinical Development | ADMET and off-target effect prediction | Early deselection of candidates with poor safety or PK profiles |

Exploring Novel Biological Applications Based on Elucidated Mechanistic Pathways

The ultimate goal of this research is to translate a chemical compound into a useful tool or therapeutic. The dichlorophenyl moiety is a common feature in molecules with a range of biological activities, including antitumor and antimicrobial effects. acs.org The discovery of the precise mechanistic pathway of a lead compound derived from this compound could open doors to novel therapeutic applications.

For example, if a derivative is found to inhibit a specific kinase, its potential as an anticancer agent could be explored. If it disrupts a bacterial cell wall synthesis pathway, it could be developed as a new antibiotic. The key is to let the biology guide the application. Once a robust mechanism of action is validated for a lead compound, researchers can:

Explore Disease Relevance: Investigate the role of the identified target protein or pathway in various diseases.

Test in Disease Models: Evaluate the efficacy of the lead compound in relevant cell-based and animal models of those diseases.

Identify Biomarkers: Discover biomarkers that can predict which patient populations might respond best to a potential therapy.

This data-driven approach ensures that development efforts are focused on applications with the highest likelihood of translational success.

Development of Research Probes for Chemical Biology Applications

Beyond direct therapeutic use, potent and selective compounds derived from this scaffold can be invaluable as chemical probes . nih.govpromega.com A chemical probe is a high-quality small molecule used to study the function of proteins and biological pathways in their native context. aacrjournals.orgacs.org

To develop a research probe from a lead compound, several steps are necessary:

Demonstrate Potency and Selectivity: The probe must be highly potent against its intended target (typically with an IC₅₀ or K_d < 100 nM) and selective against other related proteins. promega.com

Confirm Target Engagement in Cells: It must be shown that the probe can enter cells and bind to its target at relevant concentrations. researchgate.net

Synthesize a Control Compound: An inactive analog, often a close structural relative that does not bind the target, should be created. This negative control is crucial for confirming that the observed biological effects are due to modulation of the intended target. aacrjournals.org

Create Functionalized Versions: The probe can be modified with "handles" (e.g., biotin (B1667282) or a clickable alkyne group) to enable pull-down experiments, which can be used to confirm the target identity and discover its binding partners in an unbiased manner. acs.org

Developing such a probe from the this compound scaffold would provide a powerful tool for the broader scientific community to validate a new drug target and explore its role in health and disease. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-Dichloro-benzylamino)-ethanol, and how can purity be optimized?

- Methodology : A common approach involves the condensation of 2,5-dichlorobenzylamine with ethylene oxide or ethylene carbonate under controlled acidic or basic conditions. For purification, recrystallization from ethanol or methanol is effective, as demonstrated in analogous syntheses of dichloro-substituted ethanolamine derivatives . To optimize purity, employ column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexane) and monitor reaction progress via thin-layer chromatography (TLC).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR can confirm the benzylamino and ethanol moieties, with characteristic shifts for aromatic protons (δ 7.2–7.8 ppm) and the ethanolamine backbone (δ 3.4–3.8 ppm for CH groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) can verify molecular weight (expected ~230–235 g/mol for CHClNO).

- IR : Look for N-H stretches (~3300 cm) and C-Cl vibrations (~700 cm) .

Q. What safety precautions are critical when handling this compound?

- Methodology : Follow protocols for chlorinated amines:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as similar compounds exhibit acute toxicity (H302, H315) .

- Store in airtight containers at 0–6°C to prevent degradation .

- In case of exposure, rinse affected areas with water and seek medical evaluation .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic and thermodynamic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to calculate:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Thermochemical data (e.g., bond dissociation energies) to predict stability and reactivity. Becke’s exchange-correlation functional ( ) and Colle-Salvetti correlation models ( ) are validated for chlorinated systems .

Q. What strategies resolve contradictions in experimental data regarding its reactivity in substitution reactions?

- Methodology :

- Kinetic vs. thermodynamic control : Vary reaction temperatures and solvents (e.g., DMF vs. THF) to isolate intermediates.

- Isotopic labeling : Use deuterated analogs to trace mechanistic pathways.

- Cross-validation : Compare HPLC, GC-MS, and F NMR (if fluorinated analogs are synthesized) to confirm product identity. Contradictions in kinetic data can be addressed via iterative statistical analysis (e.g., ANOVA) .

Q. How can researchers design experiments to assess its biological activity, such as enzyme inhibition or cytotoxicity?

- Methodology :

- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC calculations. Reference protocols for similar ethanolamine derivatives ().

- Enzyme studies : Use fluorogenic substrates to measure inhibition of kinases or proteases.

- Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying chloro-substitution) to correlate electronic effects with bioactivity .

Q. What are plausible mechanisms for its nucleophilic substitution reactions under acidic or basic conditions?

- Methodology :

- Acidic conditions : Protonation of the amino group enhances leaving-group ability, favoring S1 pathways. Monitor via H NMR for carbocation intermediates.

- Basic conditions : Deprotonation of ethanol’s hydroxyl group promotes S2 displacement. Computational modeling (DFT) can validate transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.